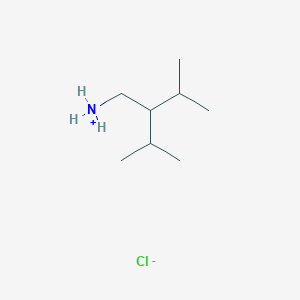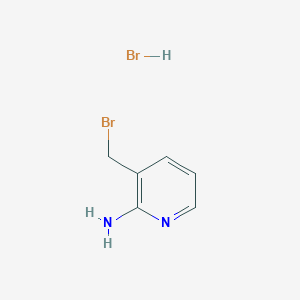
2-アミノ-3-(ブロモメチル)ピリジン臭化水素酸塩
説明
3-(Bromomethyl)pyridin-2-amine hydrobromide is a chemical compound with the molecular formula C(_6)H(_8)Br(_2)N(_2). It is commonly used in organic synthesis and pharmaceutical research due to its reactivity and functional groups. This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains both bromomethyl and amine functional groups.
科学的研究の応用
3-(Bromomethyl)pyridin-2-amine hydrobromide is utilized in various fields of scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is investigated for its potential in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(bromomethyl)pyridin-2-amine hydrobromide typically involves the bromination of 2-aminopyridine. One common method includes the following steps:
Bromination of 2-aminopyridine: 2-aminopyridine is reacted with bromine in the presence of a solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures.
Formation of the hydrobromide salt: The brominated product is then treated with hydrobromic acid to form the hydrobromide salt.
Industrial Production Methods: In an industrial setting, the production of 3-(bromomethyl)pyridin-2-amine hydrobromide may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and concentration) are crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(bromomethyl)pyridin-2-amine hydrobromide can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Coupling Products: Complex aromatic compounds with extended conjugation.
作用機序
The mechanism of action of 3-(bromomethyl)pyridin-2-amine hydrobromide largely depends on its application. In chemical reactions, the bromomethyl group acts as an electrophile, facilitating nucleophilic substitution. In biological systems, its mechanism may involve interaction with specific enzymes or receptors, although detailed studies are required to elucidate these pathways.
類似化合物との比較
2-Bromopyridine: Lacks the amine group, making it less reactive in certain nucleophilic substitution reactions.
3-Chloromethylpyridin-2-amine: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and the types of reactions it undergoes.
2-Aminomethylpyridine: Lacks the bromine atom, leading to different reactivity and applications.
Uniqueness: 3-(Bromomethyl)pyridin-2-amine hydrobromide is unique due to the presence of both bromomethyl and amine groups, which provide a versatile platform for various chemical transformations and applications in research and industry.
特性
IUPAC Name |
3-(bromomethyl)pyridin-2-amine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.BrH/c7-4-5-2-1-3-9-6(5)8;/h1-3H,4H2,(H2,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSKDRPOGQFQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)CBr.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23612-60-4 | |
| Record name | 3-(bromomethyl)pyridin-2-amine hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


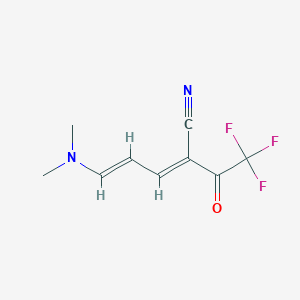
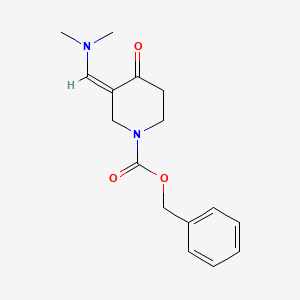
![7-Azaspiro[4.6]undecane](/img/structure/B1528267.png)

![2-Methyl-6-nitroimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1528274.png)

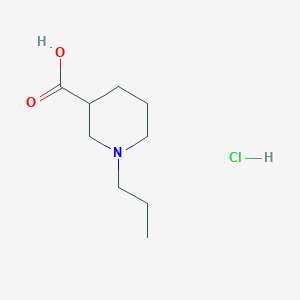
![5-[4-(Aminomethyl)phenyl]-5-methylimidazolidine-2,4-dione hydrochloride](/img/structure/B1528279.png)

![3-[4-(Benzyloxy)phenyl]pyridine-2-carbonitrile](/img/structure/B1528281.png)
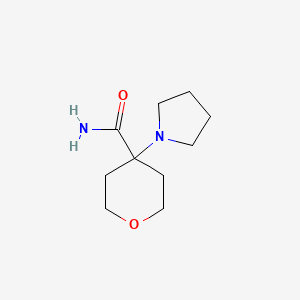
![2-[3-(Morpholin-4-yl)phenyl]acetic acid hydrochloride](/img/structure/B1528284.png)

